Cas no 1260666-60-1 (Methyl 6-amino-4-chloronicotinate)

Methyl 6-amino-4-chloronicotinate is a versatile nicotinate derivative with a molecular formula of C7H7ClN2O2. This compound features both amino and chloro functional groups on a pyridine ring, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its ester group enhances solubility in organic solvents, facilitating further chemical modifications. The presence of reactive sites allows for selective transformations, such as nucleophilic substitutions or coupling reactions, enabling the synthesis of complex heterocyclic structures. This compound is particularly useful in the development of active pharmaceutical ingredients (APIs) and specialty chemicals. High purity grades are available to meet stringent research and industrial requirements.
Methyl 6-amino-4-chloronicotinate structure
1260666-60-1 structure
Product Name:Methyl 6-amino-4-chloronicotinate
CAS No:1260666-60-1
MF:C7H7ClN2O2
MW:186.595680475235
CID:2503182
PubChem ID:60146099
Update Time:2025-10-29

Methyl 6-amino-4-chloronicotinate Chemical and Physical Properties

Names and Identifiers

    • Methyl 6-amino-4-chloronicotinate
    • methyl 6-amino-4-chloropyridine-3-carboxylate
    • 1260666-60-1
    • SY355749
    • AB73574
    • AS-70533
    • MFCD18250743
    • AKOS027461086
    • SCHEMBL25149468
    • CS-0160845
    • C72055
    • DB-143465
    • 3-Pyridinecarboxylic acid, 6-amino-4-chloro-, methyl ester
    • DTXSID90733799
    • Methyl6-amino-4-chloronicotinate
    • Inchi: 1S/C7H7ClN2O2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3,(H2,9,10)
    • InChI Key: RSKUVDYTGIDYLE-UHFFFAOYSA-N
    • SMILES: ClC1=CC(N)=NC=C1C(=O)OC

Computed Properties

  • Exact Mass: 186.0196052g/mol
  • Monoisotopic Mass: 186.0196052g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 177
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 65.2Ų

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Additional information on Methyl 6-amino-4-chloronicotinate

Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1): A Comprehensive Overview

Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique molecular structure that has garnered considerable attention from researchers worldwide. This compound, characterized by its amino and chloronicotinate functional groups, serves as a versatile intermediate in the synthesis of various pharmacologically active molecules. Its chemical properties and potential applications make it a subject of intense study, particularly in the development of novel therapeutic agents.

The molecular formula of Methyl 6-amino-4-chloronicotinate is C₇H₆ClN₂O₂, reflecting its composition of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms. The presence of both an amino group (-NH₂) and a chloronicotinate group (-COOCH₃) imparts distinct reactivity and functionality to the molecule. These features make it a valuable building block for constructing more complex chemical entities, particularly in the realm of drug discovery.

In recent years, Methyl 6-amino-4-chloronicotinate has been extensively investigated for its role in the synthesis of various bioactive compounds. One notable area of research involves its use as a precursor in the development of antimicrobial agents. The structural motifs present in this compound can be modified to target specific bacterial enzymes or receptors, leading to the creation of novel antibiotics with enhanced efficacy and reduced resistance profiles.

Furthermore, the compound has shown promise in the field of anticancer research. Researchers have explored its derivatives as potential inhibitors of key enzymes involved in tumor growth and progression. The chloronicotinate moiety, in particular, has been identified as a critical site for functionalization, allowing for the design of molecules that can selectively interact with cancerous cells while minimizing toxicity to healthy tissues.

The synthesis of Methyl 6-amino-4-chloronicotinate typically involves multi-step organic reactions, starting from readily available precursors such as nicotinic acid derivatives. Advanced synthetic methodologies, including catalytic hydrogenation and nucleophilic substitution reactions, are employed to introduce the desired functional groups while maintaining high yields and purity. These synthetic routes are optimized to ensure scalability, making it feasible for industrial production and large-scale applications.

Recent advancements in computational chemistry have also contributed to a deeper understanding of Methyl 6-amino-4-chloronicotinate's reactivity and interaction with biological targets. Molecular modeling studies have revealed insights into how the compound binds to specific enzymes and receptors, providing a rational basis for designing more effective derivatives. These computational approaches complement experimental work by predicting potential lead compounds and optimizing their structures for improved pharmacological properties.

The pharmaceutical industry has taken notice of Methyl 6-amino-4-chloronicotinate's potential, leading to several ongoing clinical trials where its derivatives are being tested for various therapeutic applications. These trials aim to evaluate the safety and efficacy of new drug candidates derived from this compound, with initial results showing promising signs in preclinical models. The success of these trials could pave the way for new treatments targeting a range of diseases.

In addition to its pharmaceutical applications, Methyl 6-amino-4-chloronicotinate has found utility in agrochemical research. Derivatives of this compound have been investigated as potential herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants. This opens up new possibilities for developing environmentally friendly agricultural solutions that enhance crop yield while minimizing ecological impact.

The environmental impact of Methyl 6-amino-4-chloronicotinate and its derivatives is also a subject of interest among researchers. Efforts are being made to develop sustainable synthetic methods that reduce waste and energy consumption during production. Additionally, studies are underway to assess the biodegradability and toxicity profile of these compounds to ensure their safe use in both industrial and environmental contexts.

In conclusion, Methyl 6-amino-4-chloronicotinate (CAS No. 1260666-60-1) is a multifaceted compound with significant potential in pharmaceuticals, agrochemicals, and beyond. Its unique chemical structure and reactivity make it a valuable intermediate for synthesizing bioactive molecules with diverse therapeutic applications. As research continues to uncover new uses for this compound, it is likely to play an increasingly important role in addressing global health challenges and sustainable agriculture.

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